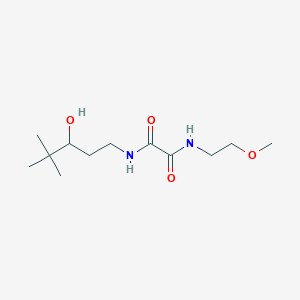![molecular formula C16H18N2O4S B2911086 Ethyl 4-(3-(benzo[d]thiazol-2-yloxy)azetidin-1-yl)-4-oxobutanoate CAS No. 1797587-32-6](/img/structure/B2911086.png)
Ethyl 4-(3-(benzo[d]thiazol-2-yloxy)azetidin-1-yl)-4-oxobutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzo[d]thiazol is a type of azole heterocycle that is aromatic and contains one sulfur and one nitrogen atom . Azetidin is a type of heterocyclic compound that contains a four-membered ring with one nitrogen atom . These types of compounds have been used in various fields such as agrochemicals, industrial, and photographic sensitizers . They also have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .
Molecular Structure Analysis
The molecular structure of benzo[d]thiazol and azetidin involves a five-membered heterocyclic ring containing nitrogen and sulfur atoms . The orientation of these rings and the presence of substituents at different positions can significantly affect the biological outcomes of the compounds .Chemical Reactions Analysis
Again, while specific chemical reactions for “Ethyl 4-(3-(benzo[d]thiazol-2-yloxy)azetidin-1-yl)-4-oxobutanoate” are not available, thiazole-based compounds are known to undergo a variety of chemical reactions. For instance, N2-[2-chloro-4(3,4,5-trimethoxy phenyl) azetidin-1-yl)]-N4-(substituted aryl)-1,3-thioazol-2,4-diamine were synthesized and screened for their in vitro antioxidant properties .Physical And Chemical Properties Analysis
Thiazoles are amphoteric in nature, showing both acidic and basic properties . They are white or colorless solids that are highly soluble in water and other polar solvents .Wirkmechanismus
The mechanism of action of Ethyl 4-(3-(benzo[d]thiazol-2-yloxy)azetidin-1-yl)-4-oxobutanoate is not fully understood. However, it has been proposed that this compound exerts its anti-inflammatory and analgesic activities by inhibiting the production of pro-inflammatory cytokines and prostaglandins. Moreover, it has been found to inhibit the activity of COX-2, which is an enzyme involved in the production of prostaglandins. The anti-cancer activity of this compound is thought to be due to its ability to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been found to exhibit potent anti-inflammatory and analgesic activities. Moreover, it has also been found to possess anti-cancer activities. However, the exact biochemical and physiological effects of this compound are not fully understood.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using Ethyl 4-(3-(benzo[d]thiazol-2-yloxy)azetidin-1-yl)-4-oxobutanoate in lab experiments is its potent anti-inflammatory and analgesic activities. Moreover, its anti-cancer activity makes it an attractive compound for the development of novel therapeutic agents. However, one of the limitations of using this compound in lab experiments is its complex synthesis method and high cost.
Zukünftige Richtungen
There are several future directions for the research on Ethyl 4-(3-(benzo[d]thiazol-2-yloxy)azetidin-1-yl)-4-oxobutanoate. One of the future directions is to study the exact mechanism of action of this compound. Moreover, further studies are needed to explore the potential applications of this compound in the development of novel therapeutic agents for the treatment of various diseases. Additionally, more research is needed to optimize the synthesis method of this compound to make it more cost-effective. Finally, the safety and toxicity of this compound need to be thoroughly investigated before its clinical use.
Synthesemethoden
Ethyl 4-(3-(benzo[d]thiazol-2-yloxy)azetidin-1-yl)-4-oxobutanoate can be synthesized using different methods. One of the commonly used methods involves the reaction of ethyl 4-bromo-4-oxobutanoate with 3-(benzo[d]thiazol-2-yloxy)azetidine in the presence of a base such as potassium carbonate. The reaction yields this compound as a white solid with a high yield.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-(3-(benzo[d]thiazol-2-yloxy)azetidin-1-yl)-4-oxobutanoate has potential applications in various fields of scientific research. One of the significant applications of this compound is in the field of medicinal chemistry. It has been found that this compound exhibits potent anti-inflammatory and analgesic activities. Moreover, it has also been found to possess anti-cancer activities. Therefore, this compound has potential applications in the development of novel therapeutic agents for the treatment of various diseases.
Safety and Hazards
While specific safety and hazard information for “Ethyl 4-(3-(benzo[d]thiazol-2-yloxy)azetidin-1-yl)-4-oxobutanoate” is not available, it’s important to handle all chemical compounds with care and use appropriate safety measures. Some thiazole-based compounds can be considered safe anti-inflammatory agents .
Eigenschaften
IUPAC Name |
ethyl 4-[3-(1,3-benzothiazol-2-yloxy)azetidin-1-yl]-4-oxobutanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S/c1-2-21-15(20)8-7-14(19)18-9-11(10-18)22-16-17-12-5-3-4-6-13(12)23-16/h3-6,11H,2,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTVBMXLXTZNAIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)N1CC(C1)OC2=NC3=CC=CC=C3S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[(3-Allyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio]acetamide](/img/structure/B2911008.png)
![2-(8-fluoro-5-(3-methylbenzyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl)-N-(4-methoxybenzyl)acetamide](/img/structure/B2911012.png)

![1-[4-(Aminomethyl)piperidin-1-yl]-2-ethoxyethanone](/img/structure/B2911016.png)

![6-Oxaspiro[4.5]decan-10-one](/img/structure/B2911019.png)
![3-(1-(1H-1,2,4-triazole-5-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2911020.png)


![[(4,8,8-trimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]acetic acid](/img/structure/B2911024.png)
![N-(benzo[d]thiazol-5-yl)-3-chlorobenzo[b]thiophene-2-carboxamide](/img/structure/B2911026.png)